1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol
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Overview
Description
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
The synthesis of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-2-fluorobenzoyl chloride with azetidin-3-ol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a palladium catalyst for Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially under acidic or basic conditions.
Scientific Research Applications
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific biological context and the structure of the final synthesized molecules .
Comparison with Similar Compounds
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
1-(3-Chloro-2-fluorobenzoyl)azetidin-3-ol: Similar in structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(3-Bromo-2-methylbenzoyl)azetidin-3-ol: The presence of a methyl group instead of a fluorine atom can alter the compound’s electronic properties and reactivity.
1-(3-Bromo-2-fluorobenzoyl)pyrrolidine-3-ol: A five-membered ring analog that may exhibit different ring strain and reactivity compared to the four-membered azetidine ring.
Biological Activity
1-(3-Bromo-2-fluorobenzoyl)azetidin-3-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in cancer treatment and enzyme inhibition.
This compound features a unique structure that includes a bromine and a fluorine substituent on the benzoyl ring, which contributes to its reactivity and biological interactions. The azetidine ring adds strain, making it susceptible to various chemical reactions, including:
- Substitution Reactions : The bromine and fluorine atoms can participate in nucleophilic substitutions.
- Oxidation and Reduction : The hydroxyl group on the azetidine can be oxidized or reduced.
- Ring-Opening Reactions : The azetidine ring may undergo ring-opening under acidic or basic conditions, leading to different derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular functions.
- Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signaling pathways.
- DNA Intercalation : There is potential for intercalation into DNA strands, impacting gene expression and cellular processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol | MCF-7 (Breast Cancer) | 0.075 | Induces apoptosis; inhibits tubulin polymerization |
1-(3-Fluoro β-lactam) | Hs578T (Triple-negative Breast Cancer) | 0.033 | Modulates apoptotic pathways |
1-(3-Bromo-2-fluorobenzoyl)azetidine | MDA-MB-231 (Breast Cancer) | 0.620 | Affects microtubule dynamics |
These compounds have demonstrated low toxicity in non-cancerous cells while retaining high potency against cancer cells, making them promising candidates for further development as therapeutic agents .
Enzyme Inhibition
In addition to anticancer properties, this compound has been studied for its potential to inhibit various enzymes. For example, it may target kinases or proteases involved in cancer progression or other diseases. The specific interactions at the molecular level are crucial for understanding how these compounds can be optimized for therapeutic use .
Case Studies
Several studies have focused on the biological activity of azetidine derivatives:
- Study on MCF-7 Cells : A detailed investigation into the effects of azetidine derivatives showed significant antiproliferative activity at nanomolar concentrations. The mechanism involved apoptosis induction and modulation of pro-apoptotic and anti-apoptotic proteins .
- In Vivo Studies : Research involving animal models has indicated that certain brominated azetidines exhibit strong anticancer effects with manageable side effects, suggesting their potential for clinical application .
Properties
IUPAC Name |
(3-bromo-2-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-3-1-2-7(9(8)12)10(15)13-4-6(14)5-13/h1-3,6,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBGLNXFQXTAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=CC=C2)Br)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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